6-Bromo-3-ethyl-5-fluoro-1H-indole

Übersicht

Beschreibung

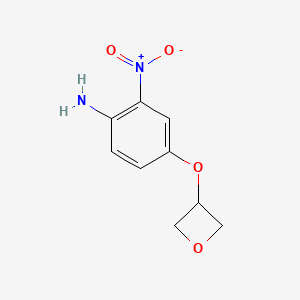

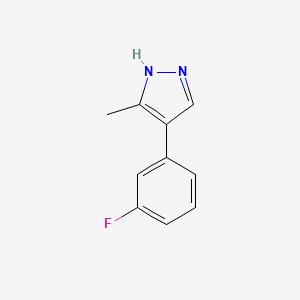

6-Bromo-3-ethyl-5-fluoro-1H-indole is a chemical compound with a molecular formula of C10H9BrFN . It is a derivative of indole, a significant heterocyclic system in natural products and drugs . This compound is available for purchase from various chemical suppliers .

Synthesis Analysis

The synthesis of indole derivatives, including 6-Bromo-3-ethyl-5-fluoro-1H-indole, has been a topic of interest in the chemical community . For instance, the Fischer indole synthesis of optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol resulted in a tricyclic indole .Molecular Structure Analysis

The molecular structure of 6-Bromo-3-ethyl-5-fluoro-1H-indole is characterized by the presence of bromine, fluorine, and nitrogen atoms in the indole ring . The indole ring is a significant heterocyclic system that plays a main role in cell biology .Chemical Reactions Analysis

Indole derivatives, including 6-Bromo-3-ethyl-5-fluoro-1H-indole, are known to undergo various chemical reactions. For example, the Fischer indole synthesis involves the reaction of an optically active cyclohexanone with phenylhydrazine hydrochloride to produce a tricyclic indole .Wissenschaftliche Forschungsanwendungen

Antiviral Activities 6-Bromo-3-ethyl-5-fluoro-1H-indole derivatives have been synthesized and evaluated for their antiviral activities. Research conducted by Gong Ping (2006) focused on the synthesis of ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylate derivatives, revealing that these compounds exhibited significant antiviral activities, particularly against the influenza A3 virus and respiratory syncytial virus (RSV) (Gong Ping, 2006).

Crystal Structure and Molecular Analysis The crystal structure and molecular analysis of derivatives of 6-Bromo-3-ethyl-5-fluoro-1H-indole have been studied. A study by D. Geetha et al. (2017) analyzed the crystal structure of an indole derivative, including hydrogen bond interactions and molecular structure stabilization through C–H⋅⋅⋅π interactions (D. Geetha et al., 2017).

Antitumor and Antimicrobial Activities These compounds have been synthesized and evaluated for their antitumor and antimicrobial activities. A study by Fan Houxing (2009) synthesized a series of new 3-substituted-5-fluoro-1,2-dihydro-3H-indol-2ones, demonstrating better inhibitory activity against HMEC cell lines than sunitinib, a known antitumor agent (Fan Houxing, 2009). Additionally, B. Narayana et al. (2009) discussed the synthesis and studies on antimicrobial, antiinflammatory, and antiproliferative activities of heterocycles derived from bromoindole carbohydrazides, showing moderate to good antiproliferative activity (B. Narayana et al., 2009).

Fluorescence Decay in Proteins The effect of fluoroindoles on the fluorescence decay of tryptophan in proteins has been researched. A study by Tiqing Liu et al. (2005) reported that fluoro substitution in indoles, such as 6-fluoroindole, affects the fluorescence decay of tryptophan in proteins, providing insights into the nonexponential fluorescence decay of tryptophan in proteins (Tiqing Liu et al., 2005).

Retinoic Acid Metabolism Inhibition Some derivatives of 6-Bromo-3-ethyl-5-fluoro-1H-indole have shown potential in inhibiting retinoic acid metabolism. A study by M. Le Borgne et al. (2003) found that certain indole derivatives, including those with bromo and fluoro substituents, exhibited significant inhibitory activity on retinoic acid metabolism (M. Le Borgne et al., 2003).

Zukünftige Richtungen

Indole derivatives, including 6-Bromo-3-ethyl-5-fluoro-1H-indole, have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . Their application as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years .

Eigenschaften

IUPAC Name |

6-bromo-3-ethyl-5-fluoro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrFN/c1-2-6-5-13-10-4-8(11)9(12)3-7(6)10/h3-5,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLJTXKINWAOOPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CNC2=CC(=C(C=C21)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-3-ethyl-5-fluoro-1H-indole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzyl 6-oxospiro[3.3]heptane-2-carboxylate](/img/structure/B1449331.png)

![Propanoic acid, 2-[[(butylthio)thioxomethyl]thio]-2-methyl-](/img/structure/B1449346.png)